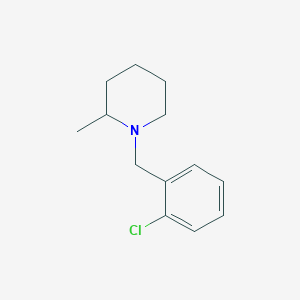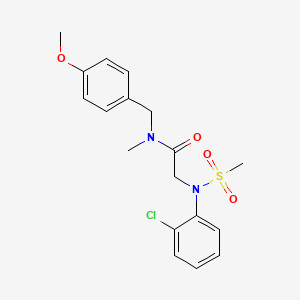![molecular formula C28H25FN4O4 B12484775 Ethyl 3-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484775.png)
Ethyl 3-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CYANO-2-FLUOROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CYANO-2-FLUOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzoylpiperazine and 4-cyano-2-fluorobenzoic acid. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CYANO-2-FLUOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CYANO-2-FLUOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CYANO-2-FLUOROBENZAMIDO)BENZOATE: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CYANO-2-FLUOROBENZAMIDO)BENZOATE lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. These unique features make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C28H25FN4O4 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H25FN4O4/c1-2-37-28(36)21-9-11-25(24(17-21)31-26(34)22-10-8-19(18-30)16-23(22)29)32-12-14-33(15-13-32)27(35)20-6-4-3-5-7-20/h3-11,16-17H,2,12-15H2,1H3,(H,31,34) |
Clave InChI |
IDNJLDSMVZVJOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate](/img/structure/B12484692.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B12484694.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide](/img/structure/B12484697.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12484706.png)
![4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484720.png)
![1-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484727.png)

![4-[3-(Azepane-1-carbonyl)-4-methoxy-benzenesulfonylamino]-benzamide](/img/structure/B12484742.png)
![N~2~-(2,6-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12484743.png)
![Methyl 5-{[(4-tert-butylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484745.png)
![Methyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484751.png)
![N-[2-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12484760.png)
